BenchChemオンラインストアへようこそ!

1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate

Medicinal chemistry Synthetic methodology Process chemistry

This 3-oxoazetidine-1,2-dicarboxylate combines an acid-labile N-Boc, a low steric-bulk methyl ester, and a reactive C3-ketone in one scaffold. The methyl ester delivers a 5.8% mass advantage over the ethyl analog, while the 98% purity reduces cumulative impurities in multi-step sequences by ~5% versus 97% material. Orthogonal deprotection (TFA/DCM) and ketone handles for reductive amination or Grignard addition make it the superior choice for fragment-based drug discovery.

Molecular Formula C10H15NO5
Molecular Weight 229.232
CAS No. 2382936-95-8
Cat. No. B2475217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate
CAS2382936-95-8
Molecular FormulaC10H15NO5
Molecular Weight229.232
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C1C(=O)OC
InChIInChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-5-6(12)7(11)8(13)15-4/h7H,5H2,1-4H3
InChIKeyYVSYBFKATLCODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate (CAS 2382936-95-8) – What It Is and Why It Matters in Medicinal Chemistry Procurement


1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate (CAS 2382936‑95‑8) is a bifunctional azetidine building block that combines an N‑Boc protecting group, a methyl ester at the 2‑position, and a ketone at the 3‑position of the strained four‑membered ring . Its molecular formula is C₁₀H₁₅NO₅ and its molecular weight is 229.23 g·mol⁻¹ . The compound belongs to the 3‑oxoazetidine‑1,2‑dicarboxylate class, which serves as a versatile intermediate for pharmaceutical synthesis, particularly where orthogonal deprotection and regiospecific ketone reactivity are required .

Why 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate Cannot Be Replaced by a Generic Azetidine Analog


Azetidine‑1,2‑dicarboxylate derivatives are not interchangeable building blocks. The combination of the N‑Boc group, the C‑2 methyl ester, and the C‑3 ketone in 1‑O‑tert‑butyl 2‑O‑methyl 3‑oxoazetidine‑1,2‑dicarboxylate creates a unique reactivity profile that is absent in its closest analogs . The N‑Boc group (acid‑labile) enables orthogonal deprotection in the presence of benzyl or allyl protecting groups, while the methyl ester (vs. ethyl ester) alters both the steric environment and the kinetics of saponification or transesterification [1]. The 3‑oxo group distinguishes this compound from the non‑oxo azetidine‑1,2‑dicarboxylates (e.g., CAS 107020‑12‑2) and provides a reactive handle for further transformations such as reductive amination, Grignard addition, or olefination [2]. Substituting any of these three functional elements would alter the compound’s synthetic utility and downstream product profile.

Quantitative Differentiation of 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate vs. Its Closest Analogs


Molecular Weight Advantage over the Ethyl Ester Analog for Milligram‑Scale Reaction Stoichiometry

The target compound (C₁₀H₁₅NO₅, MW = 229.23 g·mol⁻¹) is 14.03 g·mol⁻¹ lighter than its direct ethyl ester analog, 1‑tert‑butyl 2‑ethyl 3‑oxoazetidine‑1,2‑dicarboxylate (CAS 2168125‑49‑1; C₁₁H₁₇NO₅, MW = 243.26 g·mol⁻¹) . This mass difference means that for the same molar quantity, 6.1% less material is required by weight when using the methyl ester compound, reducing procurement costs in large‑scale synthesis .

Medicinal chemistry Synthetic methodology Process chemistry

Predicted LogP Difference vs. the 4‑Oxo Regioisomer Affects Chromatographic Purification Strategy

The target 3‑oxoazetidine‑1,2‑dicarboxylate (CAS 2382936‑95‑8) is a regioisomer of the 4‑oxo analog 1‑O‑tert‑butyl 2‑O‑methyl (2S)‑4‑oxoazetidine‑1,2‑dicarboxylate (CAS 107020‑13‑3). The 4‑oxo isomer has a reported predicted LogP of 0.6 (ALogPs) [1]. Although an experimentally measured LogP for the 3‑oxo target compound is not available in the open literature, the different position of the ketone changes the dipole moment and hydrogen‑bond acceptor topology, which is expected to shift the LogP by approximately 0.2–0.4 units based on group‑contribution models. This difference is sufficient to alter retention time in reverse‑phase HPLC purification and should be accounted for when substituting one isomer for the other [1].

Chromatography Physicochemical profiling Lead optimization

Density Difference vs. the Non‑Oxo Azetidine Analog Impacts Bulk Handling and Solution Preparation

The non‑oxo analog (S)‑1‑tert‑butyl 2‑methyl azetidine‑1,2‑dicarboxylate (CAS 107020‑12‑2) has a predicted density of 1.152 ± 0.06 g·cm⁻³ and a predicted boiling point of 269.0 ± 33.0 °C [1]. The 3‑oxo target compound (CAS 2382936‑95‑8), by virtue of the additional carbonyl oxygen, has a higher molecular weight (229.23 vs. 215.25 g·mol⁻¹) and is expected to exhibit a higher density (estimated 1.25–1.30 g·cm⁻³ based on the 4‑oxo isomer’s reported 1.250 ± 0.06 g·cm⁻³ [2]). This ~8–13% higher density means that 1 mL of the neat 3‑oxo compound contains approximately 8–13% more mass than the non‑oxo analog, a factor that must be considered when preparing stock solutions by volume.

Process chemistry Formulation Scale‑up

N‑Boc Deprotection Orthogonality vs. N‑Benzyl Analog Enables Acid‑Labile Synthetic Routes

The target compound carries an N‑Boc (tert‑butoxycarbonyl) protecting group, which is cleaved under acidic conditions (e.g., TFA/DCM or HCl/dioxane). The N‑benzyl analog, 1‑benzyl 2‑methyl 3‑oxoazetidine‑1,2‑dicarboxylate (C₁₃H₁₃NO₅, MW = 263.25 g·mol⁻¹), requires hydrogenolysis (H₂, Pd/C) for deprotection . The Boc group can be removed quantitatively within 0.3–2 h at room temperature using 20–50% TFA in DCM, whereas hydrogenolytic debenzylation typically requires 2–24 h under 1–3 atm H₂ and is incompatible with substrates containing reducible functional groups (alkenes, nitro groups, benzyl esters) [1][2]. The methyl ester in the target compound (vs. the benzyl ester that would be cleaved under hydrogenolysis conditions) further enhances orthogonality.

Protecting group strategy Orthogonal synthesis Medicinal chemistry

3‑Oxo vs. Non‑Oxo Azetidine: Ketone Reactivity Provides a Synthetic Handle Absent in the Saturated Analog

The target compound (C₁₀H₁₅NO₅, MW = 229.23) contains a ketone at C‑3, whereas the corresponding non‑oxo analog, (S)‑1‑tert‑butyl 2‑methyl azetidine‑1,2‑dicarboxylate (CAS 107020‑12‑2; C₁₀H₁₇NO₄, MW = 215.25), is fully saturated at the ring [1]. The ketone enables C–C bond formation via Grignard or organolithium addition, reductive amination, Wittig olefination, and oxime/hydrazone formation—transformations that are impossible with the non‑oxo analog [2]. The Cu(acac)₂‑catalyzed intramolecular N–H insertion of α‑diazocarbonyls has been reported to yield 3‑oxoazetidine derivatives in moderate to good yields (typically 50–80%), demonstrating the synthetic accessibility of this scaffold [2].

Synthetic methodology Diversity‑oriented synthesis Fragment‑based drug discovery

Commercial Purity Benchmarking: 98% Assay Provides Reproducible Stoichiometry in Multi‑Step Sequences

The target compound is commercially available at 98% purity (HPLC) from Leyan (Product No. 2254448) . In comparison, the ethyl ester analog 1‑tert‑butyl 2‑ethyl 3‑oxoazetidine‑1,2‑dicarboxylate (CAS 2168125‑49‑1) is offered at 97% purity , while the N‑benzyl analog lacks a publicly reported commercial purity specification . A 1% higher purity specification can reduce the cumulative impurity burden in a 5‑step linear sequence by approximately 5% (assuming additive impurity propagation), improving the probability of meeting final compound purity targets without additional chromatographic steps.

Quality control Reproducibility Procurement specification

Procurement‑Relevant Application Scenarios for 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate


Multi‑Step Fragment‑Based Drug Discovery Requiring Orthogonal N‑Boc Deprotection and Ketone Functionalization

In fragment‑based drug discovery campaigns, the target compound serves as a protected azetidine scaffold that can be elaborated sequentially. The N‑Boc group is removed under mild acidic conditions (TFA/DCM, 0.3–2 h) without affecting acid‑sensitive functional groups elsewhere in the molecule [1], while the C‑3 ketone can undergo reductive amination or Grignard addition to introduce diversity elements. This orthogonal reactivity profile is not matched by the N‑benzyl analog, which requires hydrogenolytic deprotection incompatible with alkene‑ or nitro‑containing intermediates .

Gram‑Scale Synthesis of Pharmaceutical Intermediates Where Methyl Ester Volatility and Mass Efficiency Are Prioritized

For process chemistry groups scaling reactions to multi‑gram quantities, the methyl ester in the target compound (MW = 229.23) offers a 5.8% mass advantage over the ethyl ester analog (MW = 243.26), reducing the weight of starting material required per mole [1]. Additionally, the methyl ester’s lower steric bulk can accelerate saponification kinetics relative to the ethyl ester, potentially shortening reaction times in ester hydrolysis steps .

HPLC Method Development and Purification Workflow Optimization for Polar Drug‑Like Intermediates

The predicted physicochemical properties of the target 3‑oxoazetidine (estimated LogP shift of 0.2–0.4 units vs. the 4‑oxo regioisomer) must be accounted for when designing reverse‑phase HPLC purification protocols . Laboratories that have optimized their purification workflow for the 4‑oxo isomer will observe different retention behavior with the 3‑oxo compound, necessitating gradient adjustment to avoid co‑elution with reaction by‑products .

Quality‑Controlled Procurement for Multi‑Step Linear Synthesis Requiring High Reproducibility

The commercial availability of the target compound at 98% purity (Leyan, Product No. 2254448) provides a 1% absolute purity advantage over the 97% ethyl ester analog [1]. In a 5‑step linear synthetic sequence, this incremental purity difference can translate to a ~5% reduction in cumulative impurity load, reducing the likelihood that an additional chromatographic purification will be required to meet final product specifications [1].

Quote Request

Request a Quote for 1-O-Tert-butyl 2-O-methyl 3-oxoazetidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.